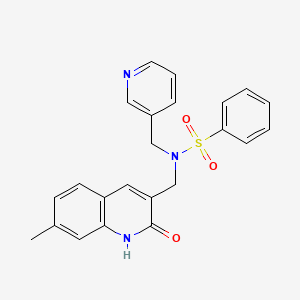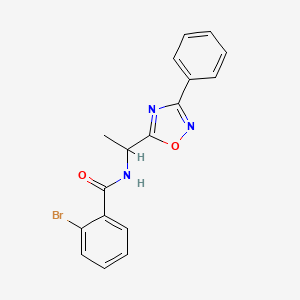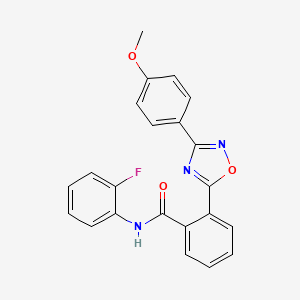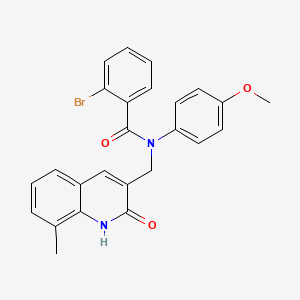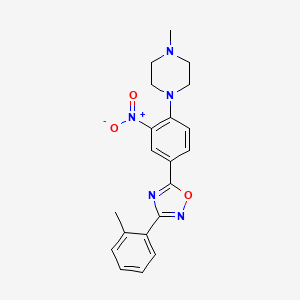
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The exact mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound also exhibits good solubility in various solvents, making it easy to work with. However, one of the limitations of this compound is its relatively low water solubility, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One potential direction is the study of its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new synthetic methods to improve the efficiency of the reaction and reduce the cost of production. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl) nitrobenzene and 2-(o-tolyl) hydrazinecarboxamide in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound in good yields. The synthesis method has been optimized to improve the efficiency of the reaction and reduce the cost of production.
Applications De Recherche Scientifique
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-5-3-4-6-16(14)19-21-20(28-22-19)15-7-8-17(18(13-15)25(26)27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBZZYCUZZSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

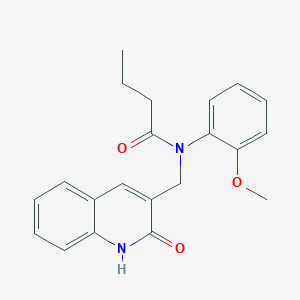
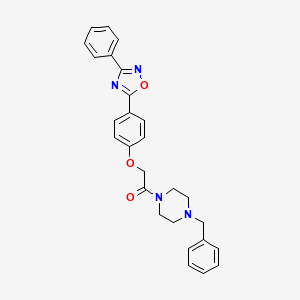
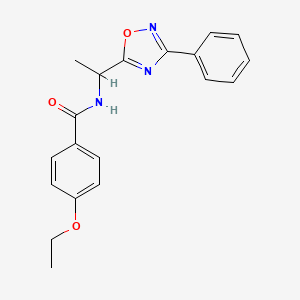
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)

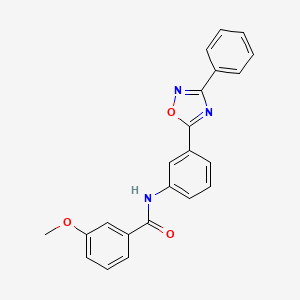
![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
